Purity Specification: 4-(Chloromethyl)cyclohexan-1-ol vs. the Stereodefined (1s,4s)-Diastereomer
Vendor‑specified minimum purity for the racemic/mixture form of 4‑(chloromethyl)cyclohexan‑1‑ol (CAS 1803585‑54‑7) is 95 % , whereas the stereodefined rel‑(1s,4s)‑4‑(chloromethyl)cyclohexan‑1‑ol (CAS 881648‑69‑7) is routinely supplied at 98 % purity . The 3 percentage‑point purity gap translates into a substantially lower impurity burden for the stereoisomer, which is critical when the compound is used as a key intermediate in multi‑step cGMP syntheses or in pharmacological assays requiring high batch‑to‑batch consistency.
| Evidence Dimension | Minimum guaranteed purity (area‑% by HPLC/GC |
|---|---|
| Target Compound Data | 95 % (CAS 1803585‑54‑7) |
| Comparator Or Baseline | rel‑(1s,4s)‑4‑(chloromethyl)cyclohexan‑1‑ol (CAS 881648‑69‑7): 98 % |
| Quantified Difference | +3 percentage‑points absolute purity advantage for the stereoisomer |
| Conditions | Vendor COAs: AKSci (1803585‑54‑7) vs. Bidepharm (881648‑69‑7); analytical methods include HPLC, GC, and NMR |
Why This Matters
Procurement specialists targeting late‑stage intermediate manufacturing should select the 98 % stereoisomer when purity‑related critical quality attributes dominate; the 95 % racemate may be preferred for early‑stage discovery where cost‑per‑gram is the primary driver.
